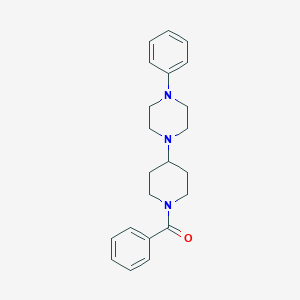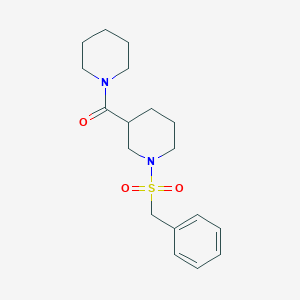
4-methyl-1'-(propan-2-yl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-4’-methyl-4,1’-bipiperidine is an organic compound belonging to the class of bipiperidines This compound is characterized by the presence of two piperidine rings connected by a single bond, with an isopropyl group attached to one piperidine ring and a methyl group attached to the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Isopropyl-4’-methyl-4,1’-bipiperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylpiperidine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-isopropyl-4’-methyl-4,1’-bipiperidine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Isopropyl-4’-methyl-4,1’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of 1-isopropyl-4’-methyl-4,1’-bipiperidine.
Reduction: Secondary amines.
Substitution: Various substituted bipiperidines depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Isopropyl-4’-methyl-4,1’-bipiperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and coordination complexes.
Biological Research: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1-isopropyl-4’-methyl-4,1’-bipiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
1-Isopropyl-4’-methyl-4,1’-bipiperidine can be compared with other bipiperidine derivatives, such as:
1-Methyl-4’-methyl-4,1’-bipiperidine: Similar structure but with a methyl group instead of an isopropyl group.
1-Ethyl-4’-methyl-4,1’-bipiperidine: Contains an ethyl group instead of an isopropyl group.
1-Isopropyl-4’-ethyl-4,1’-bipiperidine: Has an ethyl group on the second piperidine ring instead of a methyl group.
The uniqueness of 1-isopropyl-4’-methyl-4,1’-bipiperidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H28N2 |
|---|---|
Peso molecular |
224.39 g/mol |
Nombre IUPAC |
4-methyl-1-(1-propan-2-ylpiperidin-4-yl)piperidine |
InChI |
InChI=1S/C14H28N2/c1-12(2)15-10-6-14(7-11-15)16-8-4-13(3)5-9-16/h12-14H,4-11H2,1-3H3 |
Clave InChI |
QPNKFBFNWAQTMO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)C(C)C |
SMILES canónico |
CC1CCN(CC1)C2CCN(CC2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-[4-({3-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE](/img/structure/B247351.png)
![(4-BENZYLPIPERIDINO)[1-(BENZYLSULFONYL)-3-PIPERIDYL]METHANONE](/img/structure/B247352.png)

![[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE](/img/structure/B247356.png)
![2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)

![1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247361.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)
![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)
![1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247369.png)
![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)
